molecular formula C21H36O2 B3366341 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol CAS No. 13611-10-4

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol

Cat. No.: B3366341
CAS No.: 13611-10-4
M. Wt: 320.5 g/mol
InChI Key: ZWQUPIDNCOVROC-HEEAJRSSSA-N
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Description

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol is a synthetic steroid compound with the molecular formula C21H36O2 and a molecular weight of 320.50 g/mol . This compound is part of the androstane family and is known for its unique structural features, including the presence of methyl groups at the 7alpha and 17alpha positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Methylation: Introduction of methyl groups at the 7alpha and 17alpha positions.

    Hydroxylation: Introduction of hydroxyl groups at the 3alpha and 17beta positions.

    Cyclization: Formation of the androstane ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Using reagents like methyl iodide or dimethyl sulfate under controlled conditions.

    Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate hydroxylation.

    Purification: Utilizing techniques like crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like chromium trioxide.

    Reduction: Reduction of ketones back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of 7alpha,17alpha-Dimethyl-5beta-androstane-3,17-dione.

    Reduction: Regeneration of this compound.

    Substitution: Formation of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-dichloride.

Scientific Research Applications

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol has diverse applications in scientific research:

    Chemistry: Used as a reference standard in steroid analysis and synthesis.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and treatment of hormonal disorders.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol involves binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, including:

    Activation of Gene Transcription: Modulation of gene expression related to growth and development.

    Protein Synthesis: Stimulation of protein synthesis in muscle and other tissues.

    Hormonal Regulation: Influence on the secretion and activity of other hormones.

Comparison with Similar Compounds

Similar Compounds

  • 7alpha,17beta-Dimethyl-5beta-androstane-3alpha,17alpha-diol
  • 5alpha-androstane-3beta,17alpha-diol
  • 5alpha-androstane-3alpha,17beta-diol

Uniqueness

7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol is unique due to its specific methylation pattern and hydroxylation positions, which confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(3R,5R,7R,8R,9S,10S,13S,14S,17S)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14-,15-,16+,17+,18-,19+,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUPIDNCOVROC-HEEAJRSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272284
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7a,17-dimethyl-5b-Androstane-3a,17b-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13611-10-4
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13611-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha,17alpha-Dimethyl-5beta-androstane-3alpha,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013611104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7α,17α-Dimethyl-5β-androstane-3α,17β-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.,17.ALPHA.-DIMETHYL-5.BETA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y20AM65I7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7a,17-dimethyl-5b-Androstane-3a,17b-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006013
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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